molecular formula C19H19ClN2 B1670295 Desloratadine CAS No. 100643-71-8

Desloratadine

Cat. No.: B1670295
CAS No.: 100643-71-8
M. Wt: 310.8 g/mol
InChI Key: JAUOIFJMECXRGI-UHFFFAOYSA-N
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Description

Desloratadine is a second-generation, non-sedating antihistamine and the primary active metabolite of loratadine. It acts as a potent, selective peripheral H₁-receptor antagonist, approved for treating allergic conditions such as seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PER), and chronic idiopathic urticaria (CIU) . Its pharmacokinetic profile includes rapid absorption (peak plasma concentration in ~3 hours) and a long half-life (~27 hours), enabling once-daily dosing. This compound demonstrates minimal cytochrome P450-mediated metabolism, reducing the risk of drug-drug interactions, and exhibits a placebo-like safety profile in clinical trials .

Recent studies highlight novel applications, including inhibition of hepatocellular carcinoma (HCC) cell proliferation and blockade of SARS-CoV-2 entry via endosomal pathways in vitro . These findings position this compound as a multifunctional agent beyond its classical antihistaminic role.

Preparation Methods

Desloratadine can be synthesized through various methods. One common method involves dissolving loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating to initiate a reflux reaction. The reaction temperature is controlled between 70-100°C until the reaction is complete. The product is then extracted using ethyl acetate, washed, crystallized, decolorized, and recrystallized to obtain this compound . Another method involves adding organic acid salt into a cosolvent, mixing with this compound, and then combining with a pharmaceutic adjuvant dissolved in a main solvent .

Comparison with Similar Compounds

Desloratadine vs. Loratadine

  • Structural Differences : this compound lacks the ethoxycarbonyl group present in loratadine, enhancing its binding affinity for the H₁ receptor. This modification eliminates steric clashes and improves hydrophobic interactions with residues in the receptor’s orthosteric pocket (e.g., Y4316, F4326), resulting in ~100-fold higher potency .
  • Clinical Efficacy : In SAR, this compound 5 mg/day significantly outperformed loratadine 10 mg/day in reducing nasal congestion and improving quality of life . Patients dissatisfied with loratadine reported higher satisfaction after switching to this compound, particularly in severe allergy cases .

This compound vs. Rupatadine

  • Mechanistic Overlap: Both antagonize H₁ receptors, but rupatadine additionally inhibits platelet-activating factor (PAF).
  • Clinical Outcomes: In a randomized trial, this compound and rupatadine showed comparable reductions in Total Symptom Scores (TSS) for SAR.

This compound vs. Levocetirizine and Fexofenadine

  • All three reduce nasal itching, sneezing, and rhinorrhea comparably .
  • Patient Preference : Severe allergy sufferers switching from loratadine reported greater satisfaction with this compound (90.14% efficacy in OAB-allergy cases) compared to fexofenadine, attributed to faster onset and 24-hour coverage .

This compound vs. Bilastine

  • Histamine Inhibition : Bilastine 20 mg demonstrated faster onset and greater suppression of histamine-induced wheal and flare (W&F) over 24 hours compared to this compound 5 mg and rupatadine 10 mg .
  • Clinical Relevance : Despite superior in vitro W&F inhibition, bilastine’s clinical advantage in symptom relief remains unproven in large-scale trials .

Combination Therapies Involving this compound

  • With Nortriptyline: In murine relapsing-remitting experimental autoimmune encephalomyelitis (R-EAE), this compound (3 mg/kg) + nortriptyline (10 mg/kg) reduced CNS T-cell infiltration and epitope spreading.
  • With Pseudoephedrine: The this compound/pseudoephedrine (5 mg/240 mg) combination provided superior nasal decongestion vs. monotherapy in SAR, with effects evident by Day 2 .

Unique Pharmacological Properties of this compound

  • Antiviral Effects : It blocks SARS-CoV-2 entry in Vero-E6 cells via endosomal pathway inhibition, though efficacy in human nasal epithelial cells remains unconfirmed .

Tabular Comparison of Key Antihistamines

Parameter This compound Loratadine Rupatadine Bilastine Levocetirizine Fexofenadine
Receptor Targets H₁ H₁ H₁, PAF H₁ H₁ H₁
Dose (mg/day) 5 10 10 20 5 180
T₁/₂ (hours) 27 8–14 5.9 14.5 8 14
Sedation Risk Low Low Low Low Moderate Low
Nasal Congestion Relief Yes Moderate Yes Yes Yes Yes
Unique Properties Anticancer, Antiviral None PAF inhibition Fastest onset None Renal excretion
Key Trials ACCEPT-1/2 N/A SAR/PAR W&F inhibition SAR SAR

Biological Activity

Desloratadine is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria. As the active metabolite of loratadine, this compound exhibits significant biological activity, particularly as a selective antagonist of the histamine H1 receptor. This article explores its pharmacodynamics, pharmacokinetics, and emerging research on its additional biological activities.

Pharmacodynamics

This compound has been shown to possess a high affinity for the H1 receptor, approximately 15 times greater than that of loratadine. In vitro studies indicate that this compound is at least 50-fold more potent than loratadine in inhibiting histamine-induced responses . Its mechanism of action involves the competitive inhibition of histamine at the H1 receptor, effectively reducing allergic symptoms.

Key Findings:

  • Affinity for H1 Receptor : this compound demonstrates a binding affinity that significantly outperforms loratadine.
  • Potency : In vivo studies reveal this compound's potency is about 10-fold greater than loratadine .
  • Antimuscarinic Activity : While this compound shows some antimuscarinic effects at high concentrations, these are not clinically relevant at therapeutic doses .

Pharmacokinetics

This compound is characterized by its favorable pharmacokinetic profile:

  • Absorption : It is rapidly absorbed with a mean half-life of 24-27 hours, allowing for once-daily dosing .
  • Food Interaction : The absorption of this compound is unaffected by food intake .
  • Steady-State Concentrations : Achieved after approximately five doses, indicating consistent therapeutic levels can be maintained with regular administration .

Clinical Efficacy

Clinical trials have demonstrated that this compound effectively alleviates symptoms associated with seasonal allergic rhinitis (SAR) and chronic idiopathic urticaria. A single 5 mg dose significantly relieved symptoms such as nasal congestion within hours and sustained relief over a 24-hour period .

Table 1: Clinical Efficacy of this compound in Allergic Conditions

ConditionDose (mg)Onset of ActionDuration of ReliefStudy Reference
Seasonal Allergic Rhinitis (SAR)5Hours24 hours
Chronic Idiopathic Urticaria5HoursSustained

Additional Biological Activities

Recent studies have explored novel applications of this compound beyond its antihistaminic properties. Notably, research has indicated its potential antimicrobial and antibiofilm activities against multidrug-resistant bacteria such as Acinetobacter baumannii.

Antimicrobial Activity

This compound exhibited significant inhibitory effects on bacterial growth at concentrations as low as 64 μg/ml. When combined with meropenem, it demonstrated enhanced efficacy in reducing bacterial viability and biofilm formation .

Case Study Insights

A recent case study highlighted the effectiveness of this compound in an in vivo model using Caenorhabditis elegans, which showed up to 83% protection against infections caused by MDR A. baumannii when treated with this compound .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying desloratadine in pharmaceutical formulations?

  • Methodology : High-performance thin-layer chromatography (HPTLC) with densitometry is widely used. A mobile phase of ethyl acetate–n-butanol–25% ammonia–methanol (30:7:6:7 v/v) on silica gel 60F254 plates provides optimal separation. Linearity ranges from 0.05–3.00 µg/spot, with detection at λ=276 nm . Validation parameters include precision (RSD <2%), accuracy (recovery 95–105%), LOD (0.02 µg/spot), and LOQ (0.05 µg/spot) calculated via calibration curves .

Q. How should stability-indicating methods be designed to assess this compound degradation under stress conditions?

  • Methodology : Accelerate aging using UV irradiation (254 nm) and heating (40°C). Monitor degradation via GC-MS to identify byproducts (e.g., new peaks with retention times differing from this compound). HPTLC can quantify residual drug content, while PARAFAC analysis resolves spectral interferences in pH-absorbance datasets for pKa determination .

Q. What are the critical parameters for validating this compound assays according to ICH guidelines?

  • Key Parameters :

  • Linearity : R² ≥0.999 over 0.05–3.00 µg/spot.
  • Precision : Intra-day and inter-day RSD ≤2%.
  • Accuracy : Recovery rates 95–105% via standard addition.
  • Robustness : Test variations in mobile phase composition and spotting volume .

Q. How to determine this compound’s solubility and permeability for biopharmaceutical classification (BCS)?

  • Methodology :

  • Solubility : Use shake-flask method in 0.1 M HCl (39.7 mg/mL), water (0.1 mg/mL), and phosphate buffer pH 7.4 (1.5 mg/mL).
  • Permeability : Conduct parallel artificial membrane permeability assay (PAMPA) and compare to metoprolol (high permeability standard). In vivo mass balance studies show >90% absorption but require fecal metabolite analysis to exclude luminal degradation .

Advanced Research Questions

Q. How can analytical method transfer for this compound assays be optimized between laboratories?

  • Strategy : Define target uncertainty (precision ±2%, accuracy 98–102%) based on metrological batch parameters (mean content ± uncertainty). Use a lifecycle approach: pre-transfer equivalence testing, inter-lab validation with 3 batches, and statistical comparison (e.g., ANOVA for mean differences) .

Q. What experimental designs resolve contradictions in this compound’s BCS classification?

  • Approach : Address discrepancies in fecal metabolite origins via:

  • Luminal Stability Tests : Incubate this compound in simulated intestinal fluid (SIF) with pancreatin.
  • Caco-2 Cell Models : Measure apical-to-basal transport to confirm passive diffusion dominance over active transport .

Q. How does multi-way data analysis improve this compound quantification in complex matrices?

  • Technique : Apply PARAFAC to 3D pH-absorbance datasets (wavelength, pH, concentration). This resolves spectral overlaps from excipients and degradation products, enabling simultaneous quantification and pKa determination (reported pKa ~4.5) without UPLC .

Q. What pharmacokinetic study designs are appropriate for pediatric populations?

  • Design : Use population pharmacokinetics (PopPK) with sparse sampling. For children 6–23 months, administer 1.0–1.25 mg doses to match adult AUC (5 mg). Validate via sparse sampling and NONMEM modeling, considering age-dependent clearance variations .

Q. How to evaluate this compound’s anti-inflammatory effects in preclinical models?

  • Methods :

  • In Vitro : Inhibit IL-4, IL-6, IL-8, and RANTES in TNF-α-stimulated epithelial cells.
  • In Vivo : Use ovalbumin-sensitized murine models to measure eosinophil adhesion and nasal airflow improvement (SMD 0.32 vs. placebo) .

Q. What strategies mitigate variability in this compound metabolite profiling across populations?

  • Solutions : Identify poor metabolizers (6% of population) via AUC ratios of 3-hydroxythis compound/desloratadine (<0.1). Use CYP3A4/5 genotyping to stratify subjects in clinical trials .

Properties

IUPAC Name

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JAUOIFJMECXRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Source PubChem
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DSSTOX Substance ID

DTXSID1044196
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Molecular Weight

310.8 g/mol
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Physical Description

Solid
Record name Desloratadine
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Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4), 3.95e-03 g/L
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CAS No.

100643-71-8
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Record name 13-chloro-2-(piperidin-4-ylidene)-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene
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Synthesis routes and methods I

Procedure details

To a solution of 9.1 g (0.238 mol) of loratadine in 120 mL of dry chloroform, was added 7.5 mL of trimethylsilyl iodide. Then, the mixture was heated to 55°-60° C. under an argon atmosphere overnight. 30 mL of 0.5N HCl was added and the mixture was stirred for some time more. After basifying with NaOH, the resulting solution was extracted with chloroform (2-3 times). The organic phase was dried over sodium sulfate and the solvent was removed, to yield 12.89 g of a residue that was purified by crystallization in acetonitrile. 5.69 g of the desired product was obtained (yield: 77%).
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate (383 mg, 1 mmol) in ethanol, a 30% sodium hydroxide aqueous solution was added. The mixture was refluxed overnight. The solvent was distilled off, and the resulting residue was dissolved in water and neutralized with concentrated hydrochloric acid. The extraction with ethyl acetate was performed 3 times, and the combined organic layer was dried over magnesium sulfate. The solvent was distilled off, and thus the title compound (290 mg, 93.3%) was obtained as a yellowish white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93.3%

Synthesis routes and methods III

Procedure details

8-Chloro-6,11-dihydro-11-(1-ethoxycarbonyl-4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (prepare as described in Schumacher, D. P.; et.al., J. Org. Chem. 1989, 54, 2242-4) (2 mmols) in 13% aq. KOH (20 mL) and ethanol (20 mL) is stirred and heated at reflux temperature under argon for 24 hours. The reaction mixture is cooled and extracted with ether. The ether extracts are dried (Na2SO4), filtered and concentrated under reduced pressure to give the crude product. Pure 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine 8 is obtained by chromatography of the crude product.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (50.0 g, 0.13 mol), and 90% v/v aqueous methanesulfonic acid (165 ml) was heated to 105-110° C. for 9 hrs. The reaction mass was cooled to ambient temperature, quenched into water (300 ml) and the resulting solution heated at 90-100° C. for 1 hour. The reaction mixture was cooled to ambient temperature and extracted once with toluene (100 ml). The pH of the aqueous layer was adjusted between 4.0 to 5.0 with liquor ammonia and charcoalized (2.5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and the sticky semi-solid mass which separated was extracted into toluene (300 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 40.5 g, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
165 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 4-(8-chloro-5,6-dihydrobenzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylic acid ethyl ester (loratadine) (100.0 g, 0.26 mol), and 50% aqueous sulfuric acid (300 ml) was heated to 100-105° C. for 3 hrs. The reaction mass was cooled to ambient temperature and quenched into ice cold water (300 ml). The pH of the quenched mass was adjusted to pH 4.0 to 5.0 with liquor ammonia and charcoalized (5 g decolorizing charcoal). The pH of the charcoalized solution was adjusted to >9.5 with liquor ammonia, and sticky semi-solid mass which separated was extracted into toluene (700 ml). The toluene extract was concentrated under reduced pressure at below 65° C. and degassed to obtain an off-white to white solid of desloratadine (yield 78.0 g, 96%, purity >99.0%). HPLC analysis of the sample (as per the procedure described in example 2) did not show any peak due to impurity at relative retention time of 0.85 to 0.99 (relative to desloratadine peak).
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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